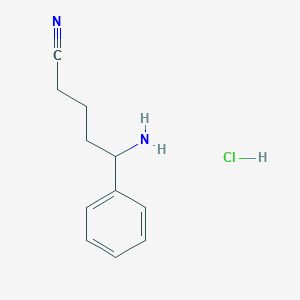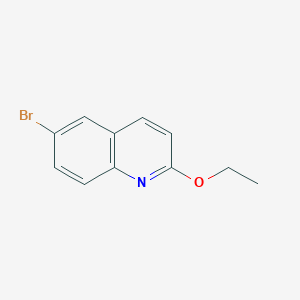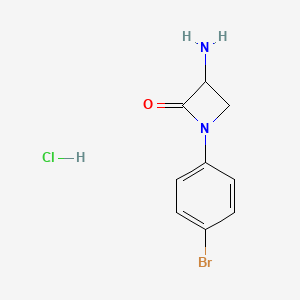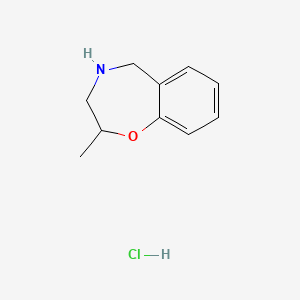![molecular formula C17H18N2O4 B1382617 4-[3-(Benzyloxy)-4-nitrophenyl]morpholine CAS No. 1929606-77-8](/img/structure/B1382617.png)
4-[3-(Benzyloxy)-4-nitrophenyl]morpholine
Overview
Description
“4-[3-(Benzyloxy)-4-nitrophenyl]morpholine” is a chemical compound with the molecular formula C17H18N2O4 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C17H18N2O4/c20-19 (21)16-7-6-15 (18-8-10-22-11-9-18)12-17 (16)23-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 . The compound has a molecular weight of 314.34 . Physical And Chemical Properties Analysis
“this compound” is a solid substance . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the searched resources.Scientific Research Applications
Synthesis and Biological Activity
- 4-[3-(Benzyloxy)-4-nitrophenyl]morpholine has been synthesized for use as fluorescent brighteners on polyester fabrics and has shown antibacterial activities. This application is significant in the field of textile chemistry and microbiology (Raval & Desai, 2004).
- It serves as an important intermediate in the synthesis of biologically active compounds, particularly in cancer research. Its derivatives have shown potential as small molecule anticancer drugs (Wang et al., 2016).
Chemical Synthesis and Process Development
- A novel nitration process for the production of related compounds like 4-(4-methoxy-3-nitrophenyl)morpholine has been developed. This process emphasizes improvements in yield, capacity, waste reduction, and operational simplicity, which is crucial for industrial chemical synthesis (Zhang et al., 2007).
- The compound has been utilized in the efficient synthesis of benzimidazoles with antioxidant activity and glucosidase inhibition. This indicates its role in the development of new therapeutic agents (Özil et al., 2018).
Molecular and Crystal Structure Analysis
- Structural analysis of related compounds has been conducted, providing insights into molecular conformations and interactions. This is vital for understanding the chemical and physical properties of morpholine derivatives (Huang et al., 2011).
Pharmacological Studies
- Schiff bases of 4-(2-aminophenyl)morpholines, which are chemically related, have been synthesized and evaluated for their analgesic, anti-inflammatory, antibacterial, and antifungal activities. This research contributes to the development of new drugs with diverse therapeutic potentials (Panneerselvam et al., 2009).
Application in Fluorescent Probing
- The compound's derivatives have been explored as fluorescent probes for detecting hypoxic cells, indicating its potential in medical imaging and diagnosis (Feng et al., 2016).
Safety and Hazards
properties
IUPAC Name |
4-(4-nitro-3-phenylmethoxyphenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-19(21)16-7-6-15(18-8-10-22-11-9-18)12-17(16)23-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOBTIGCBHPMFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1382544.png)

![1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1382549.png)
![tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate](/img/structure/B1382550.png)



![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1382555.png)
![(2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride](/img/structure/B1382556.png)
![6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1382557.png)